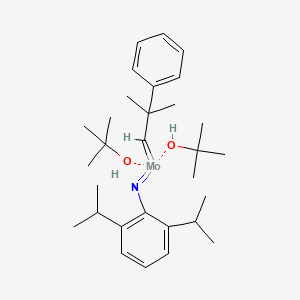

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide)

Description

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is an organometallic compound known for its catalytic properties. It is often referred to as Schrock’s Catalyst and is widely used in various chemical reactions, particularly in olefin metathesis. This compound is characterized by its yellow to orange powder appearance and is sensitive to air and moisture .

Properties

Molecular Formula |

C30H49MoNO2 |

|---|---|

Molecular Weight |

551.7 g/mol |

IUPAC Name |

[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2-methylpropan-2-ol |

InChI |

InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-4(2,3)5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,1-3H3; |

InChI Key |

ABJROOAKUSMYAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C)(C)O.CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanide and neopentylidene ligand. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization .

Chemical Reactions Analysis

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) undergoes various types of chemical reactions, including:

Olefin Metathesis: This compound is highly effective in metathesizing ordinary olefins, especially terminal olefins.

Cross-Metathesis: It facilitates the cross-metathesis of aliphatic alkenes with 2-vinyl aromatics.

Common reagents used in these reactions include terminal olefins, norbornene, and substituted norbornadiene monomers. The major products formed from these reactions are polymers with all-cis configurations and often isotactic structures .

Scientific Research Applications

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and ROMP.

Medicine: It plays a role in the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is employed in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) involves the formation of a metallacyclobutane intermediate during the olefin metathesis reaction. This intermediate undergoes a series of [2+2] cycloaddition and cycloreversion steps, leading to the exchange of alkylidene groups between olefins. The compound’s high reactivity and selectivity are attributed to the steric and electronic properties of the 2,6-diisopropylphenyl and neopentylidene ligands .

Comparison with Similar Compounds

2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) is unique compared to other similar compounds due to its high efficiency and selectivity in olefin metathesis reactions. Similar compounds include:

Molybdenum(VI) bis(hexafluoro-t-butoxide): This compound also exhibits high reactivity in olefin metathesis but differs in its ligand structure.

Molybdenum(VI) bis(tert-butoxide): Another variant with different ligand properties, affecting its reactivity and selectivity.

These comparisons highlight the uniqueness of 2,6-Diisopropylphenylimidoneophylidene molybdenum(VI) bis(t-butoxide) in terms of its catalytic performance and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.